molecular formula C12H7F3N4O2 B2418179 N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide CAS No. 2034504-06-6

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide

Cat. No.: B2418179
CAS No.: 2034504-06-6
M. Wt: 296.209
InChI Key: ZRBDVWKSIHGONG-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Mechanism of Action

Target of Action

The primary target of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is the estrogen receptor β (ERβ) . This compound acts as a full antagonist with a 36-fold selectivity for ERβ over ERα . ERβ plays a crucial role in various biological processes, including the regulation of immune response, maintenance of cardiovascular health, and modulation of nervous system functions .

Mode of Action

This compound interacts with its target, ERβ, by binding to the receptor and blocking its activity . This antagonistic action prevents the activation of ERβ by endogenous estrogens, thereby inhibiting the downstream effects mediated by this receptor .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects various biochemical pathways. ERβ is involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation . By blocking ERβ, the compound can influence these pathways and potentially exert antitumor effects .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The compound’s antagonistic action on ERβ can have significant molecular and cellular effects. For instance, it has been used to distinguish the various activities of the two estrogen receptors . In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, the compound’s selective antagonism of ERβ could potentially enhance cell growth in certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous estrogens can affect the compound’s action, as these hormones are the natural ligands for ERβ . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in the large-scale production of pyrazolo[1,5-a]pyrimidines .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-10-16-5-7(6-19(10)18-9)17-11(20)8-2-1-3-21-8/h1-6H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBDVWKSIHGONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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